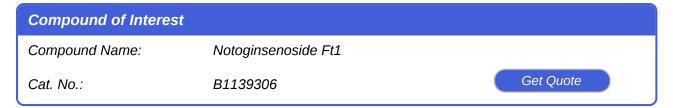


Unveiling the Dual Efficacy of Notoginsenoside Ft1: A Comparative Guide for Researchers

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For Immediate Release

Notoginsenoside Ft1 (Ft1), a key saponin isolated from the traditional Chinese medicine Panax notoginseng, is demonstrating significant therapeutic potential across a spectrum of diseases, including cancer, metabolic disorders, and tissue injury. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ft1, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the key quantitative data from preclinical studies, highlighting the diverse pharmacological effects of **Notoginsenoside Ft1** in both cell-based assays and animal models.

Table 1: In Vitro Efficacy of Notoginsenoside Ft1



Cell Line	Assay Type	Endpoint	Ft1 Concentrati on	Result	Citation
MC38, CT26, HT29 (Colorectal Cancer)	Cell Viability	IC50	0.625 to 320 μmol·L ⁻¹	Dose- dependent inhibition of cell viability.	[1]
MC38, CT26 (Colorectal Cancer)	Cell Migration	Inhibition	IC50	Significant inhibition of cell migration.	[1]
MC38 (Colorectal Cancer)	Cell Proliferation (Clone Formation)	Inhibition	IC50	Reduced clone formation.	[1]
Human Dermal Fibroblast HDF-a	Cell Proliferation	Proliferation	Not Specified	Increased cell proliferation.	[2]
Human Dermal Fibroblast HDF-a	Collagen Production	Increased Production	Not Specified	Enhanced collagen production.	[2]
Human Umbilical Vein Endothelial Cells (HUVECs)	Angiogenesis (Proliferation, Migration, Tube Formation)	Promotion	Not Specified	Induced proliferation, migration, and tube formation.	[2][3]



Table 2: In Vivo Efficacy of Notoginsenoside Ft1



Animal Model	Condition	Ft1 Dosage	Administrat ion Route	Key Findings	Citation
Tumor- bearing mice (MC38 & CT26 colorectal cancer)	Colorectal Cancer	10 and 30 mg·kg ^{−1}	Not Specified	30 mg·kg ⁻¹ significantly inhibited tumor growth, volume, and weight; increased CD8+ T cell proportion.	[1][4]
db/db diabetic mice	Diabetic Foot Ulcers	Not Specified	Topical	Shortened wound closure time by 5.1 days; increased repithelializati on and granulation tissue.	[2]
Diet-induced obese (DIO) mice	Obesity and Insulin Resistance	100 mg/100g diet	Oral (in diet)	Alleviated obesity and insulin resistance.	[5][6]
Rat model	Tail Bleeding	1.25 mg/kg	Not Specified	Decreased tail bleeding time and increased thrombus weight.	[3]
Mouse model	Punched-hole ear injury	0.25, 2.5, and 25 mg/kg	Not Specified	Promoted angiogenesis and decreased	[3]



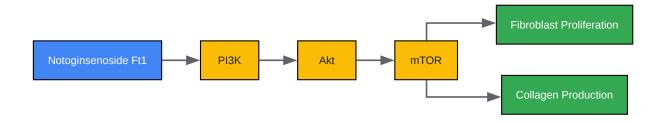
wound diameter.

Key Signaling Pathways Modulated by Notoginsenoside Ft1

Notoginsenoside Ft1 exerts its pleiotropic effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms of action.

Wound Healing and Angiogenesis

In the context of wound healing, Ft1 promotes fibroblast proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway.[2] It also facilitates neovascularization by increasing the expression of growth factors like VEGF.[2]



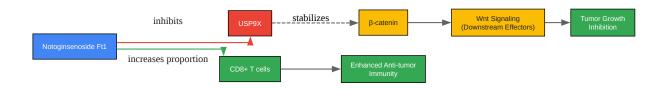
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Caption: **Notoginsenoside Ft1** signaling in wound healing.

Anti-Cancer Effects in Colorectal Cancer

Ft1 demonstrates anti-tumor activity in colorectal cancer by targeting the deubiquitination enzyme USP9X. This leads to the degradation of β -catenin and subsequent inhibition of the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][4] Concurrently, Ft1 enhances the anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[1][4]



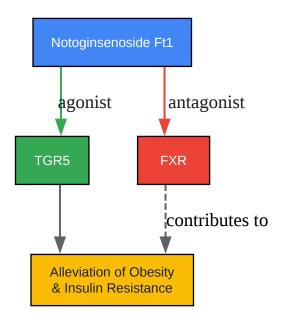


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Caption: Anti-cancer mechanism of Notoginsenoside Ft1.

Metabolic Regulation

Ft1 exhibits a dual regulatory role in metabolic diseases by acting as a TGR5 agonist and an FXR antagonist.[5][7] This dual action contributes to its beneficial effects on obesity and insulin resistance.



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Caption: Dual metabolic regulation by Notoginsenoside Ft1.

Experimental Protocols



The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of **Notoginsenoside Ft1**.

In Vitro Experimental Protocols

- Cell Viability Assay: Colorectal cancer cell lines (MC38, CT26, HT29) were treated with varying concentrations of Notoginsenoside Ft1 (ranging from 0.625 to 320 μmol·L⁻¹) for 72 hours. Cell viability was subsequently assessed to determine the half-maximal inhibitory concentration (IC50).[1]
- Cell Migration and Proliferation Assays: The effect of Ft1 at its IC50 concentration on the
 migration and proliferation of MC38 and CT26 cells was evaluated. For the proliferation
 assay, a specific number of cells (e.g., 1000 cells per well) were seeded in a 6-well plate and
 treated with Ft1 at the IC50 concentration. Clone formation was observed after a 10-day
 incubation period.[1]
- Fibroblast Proliferation and Collagen Production: Human dermal fibroblasts (HDF-a) were cultured and treated with Notoginsenoside Ft1. Cell proliferation and collagen production were measured to assess the compound's effect on wound healing processes at a cellular level.[2]
- Angiogenesis Assays: Human Umbilical Vein Endothelial Cells (HUVECs) were used to investigate the pro-angiogenic effects of Ft1. Assays for cell proliferation, migration, and tube formation were conducted.[2][3]
- Apoptosis Assay: SH-SY5Y neuroblastoma cells were treated with 45 μM Notoginsenoside
 Ft1. Cell cycle analysis and apoptosis assays were performed to determine the pro-apoptotic effect of the compound.[3]

In Vivo Experimental Protocols

Colorectal Cancer Mouse Model: Subcutaneous tumors were established in C57BL/6J mice using MC38 cells and in Balb/c mice using CT26 cells. Once tumors reached a palpable size, mice were randomly assigned to treatment groups. Notoginsenoside Ft1 was administered at doses of 10 and 30 mg·kg⁻¹. Tumor volume and body weight were measured every three days for a period of 24 days. A control group received a vehicle solution, and a positive control group was treated with 5-fluorouracil (5-FU).[1]



- Diabetic Wound Healing Model: An excisional wound splinting model was established on the backs of genetically diabetic (db/db) mice. **Notoginsenoside Ft1** was applied topically to the wounds. The rate of wound closure, re-epithelialization, and granulation tissue formation were assessed at specific time points (e.g., day 7 and day 14) and compared to a phosphate-buffered saline (PBS) treated control group.[2]
- Diet-Induced Obesity and Insulin Resistance Model: Six-week-old male mice were fed a
 high-fat diet (60% kcal from fat) for 8 weeks to induce obesity. The obese mice were then
 divided into groups and fed a high-fat diet supplemented with Notoginsenoside Ft1 (50 or
 100 mg/100 g diet) for an additional 6 weeks. Body weight, food intake, glucose tolerance,
 and insulin sensitivity were monitored.[6]
- Hemostatic Effect Assay: The procoagulant effect of Notoginsenoside Ft1 (1.25 mg/kg) was
 evaluated in a rat tail bleeding assay, where tail bleeding time and thrombus weight were
 measured.[3]
- Angiogenesis Model in Ear Injury: A punched-hole ear injury model in mice was utilized to assess the in vivo angiogenic potential of Notoginsenoside Ft1 at doses of 0.25, 2.5, and 25 mg/kg. The extent of angiogenesis and the reduction in wound diameter were quantified.
 [3]

Conclusion

The compiled data underscores the multifaceted therapeutic potential of **Notoginsenoside Ft1**, with robust efficacy demonstrated in both in vitro and in vivo models of cancer, metabolic disease, and tissue repair. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR and Wnt, coupled with its influence on the tumor microenvironment and metabolic receptors, positions Ft1 as a promising candidate for further preclinical and clinical investigation. The detailed protocols provided herein offer a foundation for researchers to build upon these findings and further elucidate the therapeutic mechanisms of this potent natural compound.

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